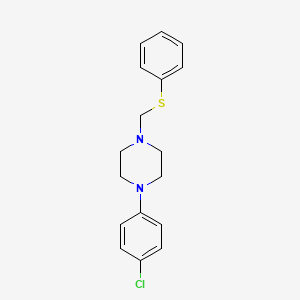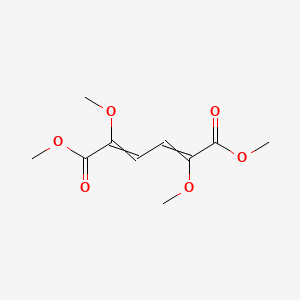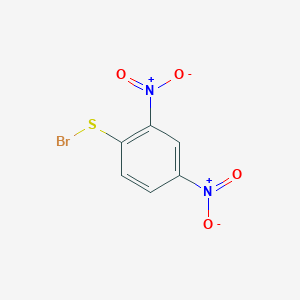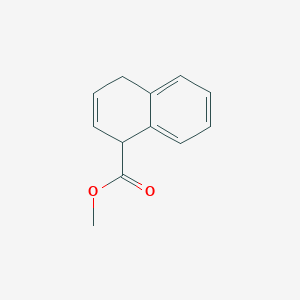
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, methyl, and nitrophenyl groups. Oxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-, a common synthetic route involves the reaction of 4-nitrobenzaldehyde with chloroacetic acid and ammonium acetate under acidic conditions to form the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production of oxazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of azide derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Employed in the development of agrochemicals with pesticidal and herbicidal properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the nitrophenyl group can interact with bacterial enzymes, leading to antimicrobial effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-bromophenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-methoxyphenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-aminophenyl)-
Uniqueness
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .
Propriétés
Numéro CAS |
6627-79-8 |
|---|---|
Formule moléculaire |
C11H9ClN2O3 |
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-13-10(6-12)11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3 |
Clé InChI |
HRKKOOXTLYSJPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
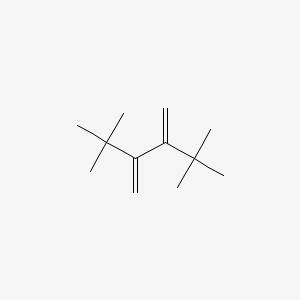
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
